Dimethadione

Anticonvulsant Potency Oxazolidinedione In Vivo Pharmacology

Researchers using trimethadione as a prodrug face variable pharmacokinetics due to hepatic CYP2E1/2C9-dependent activation. Dimethadione eliminates this confound as the direct pharmacologically active metabolite. - Delivers rank-order T-type Ca²⁺ channel blockade (DMO ≥ ethosuximide >> TMO) for reproducible in vitro electrophysiology. - Serves as a validated probe for CYP2E1/2C9 activity via the plasma DMO/TMO ratio. - Avoids the renal dysplasia promotion observed with TMO in NDEA-initiated rat models, enabling cleaner chronic toxicology interpretation. Supplied with rigorous analytical certification (HPLC, NMR) to ensure lot-to-lot consistency.

Molecular Formula C5H7NO3
Molecular Weight 129.11 g/mol
CAS No. 695-53-4
Cat. No. B107723
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethadione
CAS695-53-4
Synonyms5,5-Dimethyl-2,4-oxazolidinedione;  5,5-Dimethyl-1,3-oxazolidine-2,4-dione;  AC 1198;  BAX 1400Z;  BAY 1400Z;  DMO;  Dimethadion;  Dimethadione;  Eupractone;  NSC 30152;  Nortrimethadione; 
Molecular FormulaC5H7NO3
Molecular Weight129.11 g/mol
Structural Identifiers
SMILESCC1(C(=O)NC(=O)O1)C
InChIInChI=1S/C5H7NO3/c1-5(2)3(7)6-4(8)9-5/h1-2H3,(H,6,7,8)
InChIKeyJYJFNDQBESEHJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dimethadione: Procurement Specifications & Comparative Profile


Dimethadione (5,5-dimethyl-2,4-oxazolidinedione) is the principal, pharmacologically active metabolite of the prodrug trimethadione (TMO), a classic oxazolidinedione anticonvulsant historically used for absence seizures [1]. It is characterized by a molecular weight of 129.11 g/mol, a melting point range of 76.0–80.0 °C, and a logP of 0.1 [2]. As the active metabolite, dimethadione is responsible for a significant portion of the therapeutic effect observed after TMO administration, making it a critical reference compound for studies on T-type calcium channel blockade and hepatic drug metabolism [3][4].

Dimethadione vs. Trimethadione: Interchangeability Risks


Procurement decisions involving dimethadione and its prodrug, trimethadione (TMO), must account for profound differences in their in vivo behavior and pharmacological profiles. Direct substitution is scientifically invalid: TMO requires hepatic conversion to DMO for activity, introducing variable pharmacokinetics dependent on CYP2E1/2C9 enzyme function [1]. Conversely, DMO exhibits an approximately 6-hour duration of action and weaker anticonvulsant potency compared to TMO [2]. Furthermore, TMO and DMO display differential effects on tumor promotion and CYP enzyme induction [3][4]. The assumption that all oxazolidinediones are interchangeable ignores these critical, data-backed distinctions, which directly impact experimental design, reproducibility, and the validity of research outcomes.

Dimethadione: Head-to-Head Evidence Guide


Anticonvulsant Potency & Duration: DMO vs. TMO

In a direct head-to-head study, dimethadione (DMO) demonstrated weaker anticonvulsant activity and a shorter duration of action compared to its precursor, trimethadione (TMO). The duration of action for DMO is approximately 6 hours, and its effects are weaker than those of TMO against electroshock-, CO2-, and pentylenetetrazol-induced seizures in rats and mice [1]. This contrasts with TMO, which showed a biphasic effect on electroshock seizure threshold (EST), with an initial rapid rise and a secondary increase at 4–6 hours post-administration [1].

Anticonvulsant Potency Oxazolidinedione In Vivo Pharmacology

T-Type Calcium Channel Blockade: DMO vs. TMO In Vitro

In an in vitro rodent thalamocortical slice model of generalized absence seizures, dimethadione (DMO) exhibited a higher order of effectiveness in reducing simple thalamocortical burst complexes (sTBCs) compared to its prodrug. The rank order of effectiveness was dimethadione ≥ ethosuximide >> trimethadione (TMO) [1]. This efficacy paralleled the drugs' ability to block T-type calcium currents in thalamic neurons [1].

T-Type Calcium Channel Thalamocortical Rhythms In Vitro Electrophysiology

Tumor Promotion Potential: DMO vs. TMO

A comparative carcinogenicity study in F344/NCr rats initiated with N-nitrosodiethylamine (NDEA) revealed that equimolar doses of dimethadione (DMO) and trimethadione (TMO) failed to promote hepatocellular adenomas or carcinomas, in stark contrast to the positive control, phenobarbital [1]. Both DMO and TMO caused minimal or no induction of cytochrome P450 isozyme 2B1 (CYP2B1) activity [1]. However, TMO-treated rats showed a significantly higher frequency of premalignant renal cortical tubular lesions (dysplasias) compared to NDEA-alone controls, an effect not reported for DMO [1]. The Carcinogenic Potency Database (CPDB) lists no positive carcinogenicity findings for dimethadione in rats [2].

Hepatocarcinogenesis CYP2B1 Induction Oxazolidinedione Toxicology

DMO/TMO Ratio: Pharmacokinetics & Hepatic Probe

Comparative pharmacokinetic studies in beagle dogs established that oral administration of equimolar doses of dimethadione (DMO) and trimethadione (TMO) resulted in bioequivalent plasma concentrations of DMO [1]. Key PK parameters—Cmax, AUC, and t1/2—did not differ significantly between direct DMO administration and DMO derived from TMO metabolism [1]. Critically, the DMO/TMO serum concentration ratio is a validated, quantitative index of hepatic drug-metabolizing capacity, correlating strongly with cytochrome P450 content in both rats and humans [2]. In healthy volunteers, the DMO/TMO ratio showed high correlation coefficients (r=0.924 to 0.958) across 1–4 mg/kg TMO doses [2].

Pharmacokinetics Hepatic Metabolism CYP2E1 Probe

Pancreatic Stone Dissolution: DMO In Vitro

In vitro studies demonstrate that dimethadione (DMO) effectively dissolves human pancreatic stones, which are composed primarily of calcium carbonate (CaCO3). Complete dissolution of stones was achieved at concentrations of 10 mg/mL, 5 mg/mL, and 2 mg/mL DMO in 5, 11, and 58 weeks, respectively [1]. Comparative studies with citric acid showed that while both organic acids increase CaCO3 solubility in a concentration-dependent manner, the solubility of CaCO3 was higher in citric acid solution than in DMO solution [2].

Pancreatic Stone Dissolution Calcium Carbonate Solubility In Vitro Model

Optimized Application Scenarios for Dimethadione


T-Type Calcium Channel Blockade & Absence Seizure Studies

Dimethadione is the preferred agent over trimethadione for in vitro electrophysiology experiments targeting T-type calcium channels. Its rank-order effectiveness (dimethadione ≥ ethosuximide >> trimethadione) in reducing sTBCs in thalamocortical slices [1] establishes it as the active oxazolidinedione for this application. Researchers should procure high-purity DMO (>98% by HPLC) to ensure reproducible channel blockade.

Active Metabolite Pharmacokinetic Studies

For studies investigating the pharmacokinetics or pharmacodynamics of the oxazolidinedione class without the confounding variable of hepatic metabolism, dimethadione is the required compound. Its bioequivalence to TMO-derived DMO in plasma allows for controlled dosing [2], and the DMO/TMO ratio serves as a validated probe for CYP2E1/2C9 activity in hepatic function assessments [3].

Long-Term Toxicology & Carcinogenicity Studies

In chronic toxicology studies, dimethadione may be selected over trimethadione due to its lack of observed renal dysplasia promotion in NDEA-initiated rats [4]. While neither compound promoted liver tumors, TMO was associated with an increased frequency of premalignant renal lesions. DMO's profile, combined with its minimal CYP2B1 induction, offers a more straightforward interpretation of oxazolidinedione-specific toxicities [4].

Pancreatic Stone Dissolution Research

Dimethadione serves as a key reference compound for in vitro studies of pancreatic stone lysis. Its concentration-dependent dissolution of CaCO3-based stones has been well-characterized [5]. However, for studies aiming to maximize CaCO3 solubility, researchers should be aware that comparative data show citric acid to be a more potent solubilizing agent [6], making DMO more suitable for mechanism-based investigations rather than as an optimized clinical dissolution agent.

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